2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a tert-butyl group at position 6 and a bicyclo[2.2.1]hept-2-ylcarbonylamino moiety at position 2. The molecular weight of the analogous compound 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is reported as 252.38 g/mol .
Properties
Molecular Formula |
C21H30N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(bicyclo[2.2.1]heptane-2-carbonylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H30N2O2S/c1-21(2,3)13-6-7-14-16(10-13)26-20(17(14)18(22)24)23-19(25)15-9-11-4-5-12(15)8-11/h11-13,15H,4-10H2,1-3H3,(H2,22,24)(H,23,25) |
InChI Key |
TXZJCTHXXPCYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane ring system. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the carbonyl and amino groups. The benzothiophene core is typically synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves coupling the bicyclo[2.2.1]heptane derivative with the benzothiophene core under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. While specific data for this compound is limited, structurally similar benzothiophene carboxamides hydrolyze via nucleophilic attack on the carbonyl carbon:
Reaction Pathway :
Key Observations :
-
Acidic hydrolysis typically requires concentrated HCl at elevated temperatures (80–100°C).
-
Alkaline hydrolysis with NaOH may proceed at milder conditions (50–60°C).
Reduction Reactions
The bicyclo[2.2.1]heptane carbonyl group and benzothiophene system are susceptible to reduction. Lithium aluminum hydride (LiAlH) is commonly employed to reduce carbonyls to alcohols or amines:
Reaction Example :
Conditions :
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvents.
-
Reaction temperatures: −78°C to 25°C.
Oxidation Reactions
The benzothiophene moiety can undergo oxidation at the sulfur atom or aromatic ring. Meta-chloroperbenzoic acid (mCPBA) is frequently used to oxidize thiophenes to sulfoxides or sulfones:
Oxidation Pathways :
| Reaction Type | Reagent | Product |
|---|---|---|
| Sulfoxidation | mCPBA | Benzothiophene sulfoxide |
| Sulfonation | HSO/SO | Sulfonated derivative |
Notable Findings :
-
Sulfoxidation occurs regioselectively at the thiophene sulfur.
-
Over-oxidation to sulfones requires stronger agents like hydrogen peroxide .
Functional Group Modifications
The amino group attached to the bicyclo[2.2.1]heptane carbonyl participates in acyl transfer and nucleophilic substitution:
Acylation :
-
Acetyl chloride or acetic anhydride are common acylating agents.
Nucleophilic Substitution :
-
The tert-butyl group enhances steric hindrance, limiting reactivity at adjacent positions.
Ring-Opening and Rearrangement
The bicyclo[2.2.1]heptane system may undergo strain-driven ring-opening under thermal or catalytic conditions. For example:
Thermal Rearrangement :
Stability Under Environmental Conditions
Degradation Pathways :
| Condition | Effect |
|---|---|
| UV Light | Photooxidation of benzothiophene ring |
| Moisture | Hydrolysis of carboxamide group |
| Heat (≥100°C) | Decomposition of bicyclo framework |
Comparative Reactivity with Structural Analogs
A comparison with similar compounds highlights distinct reactivity patterns:
| Compound | Structure | Key Reactivity |
|---|---|---|
| Bicyclo[3.3.0]octanamide | Larger bicyclic system | Higher ring strain → faster hydrolysis |
| 4-Aminoquinoline | Aromatic amine | Preferential oxidation at amine group |
| Benzothiazole Derivative | Thiazole ring | Resistance to sulfoxidation |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been studied for their ability to inhibit cancer cell proliferation. The compound may share similar mechanisms of action due to its structural analogies.
Case Study: A study on related benzothiophene derivatives demonstrated high cytotoxicity against various cancer cell lines, suggesting that the bicyclic structure enhances interaction with cellular targets involved in tumor growth inhibition .
Antimicrobial Properties
Compounds featuring the benzothiophene moiety are also known for their antimicrobial activities. The presence of the thiophene ring can enhance the lipophilicity and membrane permeability of the molecule, making it effective against bacterial strains.
Case Study: A series of thiophene derivatives were synthesized and evaluated for their antimicrobial efficacy against common pathogens. Results showed significant inhibitory effects, indicating that similar compounds could be developed from the bicyclic structure of this compound .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound can be attributed to its ability to modulate inflammatory pathways. Compounds with similar functionalities have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Research Insight: Studies on related compounds have demonstrated their effectiveness in reducing inflammation markers in vitro and in vivo models . This suggests that 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could possess similar therapeutic benefits.
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group transformations. Understanding the synthetic pathways can lead to the development of novel derivatives with enhanced pharmacological profiles.
Synthetic Route Example:
- Start with a suitable bicyclic precursor.
- Introduce the carbonyl group via acylation.
- Functionalize the amine group to yield the final product.
Mechanism of Action
The mechanism of action of 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context, but typically involve changes in cellular signaling or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents at positions 2 and 6 of the tetrahydrobenzothiophene scaffold. Key examples include:
*Calculated based on structural similarity to reported analogues.
Biological Activity
The compound 2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , also known as Y204-0948, is a member of a class of compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H32N2O2S
- Molecular Weight : 388.57 g/mol
- IUPAC Name : 2-{bicyclo[2.2.1]heptane-2-amido}-6-(tert-butyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- LogP : 4.141 (indicating lipophilicity)
- Water Solubility (LogSw) : -4.53 (suggesting low solubility in water)
Structural Representation
The compound features a bicyclic structure with a thiophene ring and a carboxamide functional group, contributing to its unique biological properties.
Research indicates that compounds similar to Y204-0948 may interact with various biological targets:
- Histone Deacetylase Inhibition : Y204-0948 is included in libraries targeting histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
- Genotoxicity Studies : Related compounds have shown genotoxic effects in bacterial models, indicating that structural components may influence DNA damage responses . However, specific studies on Y204-0948's genotoxicity remain limited.
Table 1: Summary of Biological Activities
Study on Anticancer Properties
A study investigated the anticancer potential of related compounds within the benzothiophene family. The findings suggested that these compounds could inhibit tumor growth by modulating HDAC activity and inducing apoptosis in cancer cells .
Neuroprotective Effects
Research has indicated that derivatives of benzothiophene can offer neuroprotective benefits through their antioxidant properties. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative damage induced by neurotoxins .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization, coupling, and amidation. Key steps include:
- Cyclization : Utilize [3,3]-sigmatropic rearrangements (as demonstrated in cascade reactions for similar bicyclic systems) to form the benzothiophene core .
- Amidation : Optimize coupling conditions (e.g., carbodiimide-mediated reactions) for the bicyclo[2.2.1]heptane moiety.
- Design of Experiments (DoE) : Apply statistical methods to minimize trial-and-error. For example, use fractional factorial designs to screen variables (temperature, solvent, catalyst) and response surface methodology (RSM) to maximize yield .
- Table : Example optimization parameters:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time | 12–48 hrs | 24 hrs |
Q. How should researchers approach the purification of this compound given its complex bicyclic and tert-butyl substituents?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to separate stereoisomers or byproducts.
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) leveraging the tert-butyl group’s hydrophobicity for selective precipitation .
- Membrane Technologies : Consider nanofiltration for large-scale purification, which is effective for separating molecules with MW < 1000 Da .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the bicyclo[2.2.1]heptane moiety during derivatization?
- Methodological Answer :
- Quantum Chemical Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation barriers for reactions at the bicycloheptane carbonyl group .
- Reaction Path Search : Use automated tools (e.g., GRRM or AFIR) to map possible reaction pathways and identify low-energy intermediates .
- PubChem Data Integration : Compare computed properties (e.g., dipole moments, HOMO-LUMO gaps) with experimental data from structurally analogous compounds (e.g., 3-nitrophenylbicycloheptane derivatives) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from conformational flexibility?
- Methodological Answer :
- Variable-Temperature NMR : Acquire - and -NMR spectra at multiple temperatures (−40°C to 80°C) to observe dynamic effects and identify dominant conformers .
- DFT-NMR Correlation : Calculate chemical shifts using Gaussian 16 with the WP04 functional and compare with experimental data. Discrepancies >0.5 ppm suggest unaccounted solvent or torsional effects .
- Example Data :
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| Bicyclo C-H | 3.45 | 3.52 | +0.07 |
| Tert-butyl CH3 | 1.28 | 1.25 | −0.03 |
Q. What methodologies address conflicting bioactivity results in cell-based assays (e.g., solubility vs. membrane permeability)?
- Methodological Answer :
- Solubility-Permeability Trade-off Analysis :
- Experimental : Measure logP (octanol/water) and kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy.
- In Silico Modeling : Apply the Abraham solvation equation or COSMO-RS to predict solubility-permeability relationships .
- Cell Membrane Mimetics : Use artificial membranes (e.g., PAMPA) to decouple solubility effects from passive diffusion .
Key Methodological Tools
- Statistical DoE : Reduces experimental runs by 50–70% while capturing non-linear interactions .
- Quantum Chemistry Software : ORCA, Gaussian, or NWChem for reaction modeling .
- Data Security : Implement blockchain-based lab notebooks (e.g., SciNote) to ensure traceability and integrity of spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
